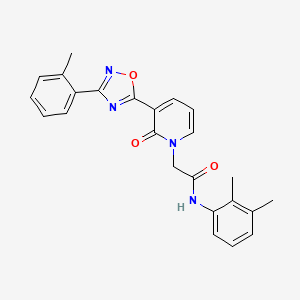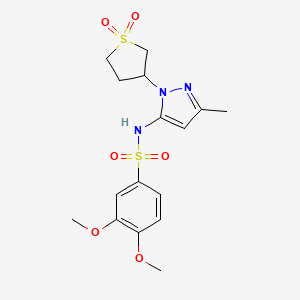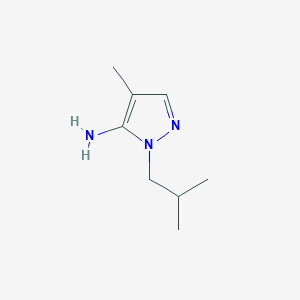
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride, also known as DQ, is a chemical compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride has been used in a variety of scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been shown to have an affinity for a variety of receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a valuable tool for investigating the role of these receptors in various biological processes.
作用機序
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is not fully understood, but it is believed to act as a partial agonist or antagonist at various receptors. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperactivity in rodents. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride has been shown to modulate pain perception and may have potential as a pain medication.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride in lab experiments is its broad range of effects on various receptors. This makes it a valuable tool for investigating the role of these receptors in various biological processes. However, one limitation of using 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is its relatively low potency compared to other compounds. This can make it difficult to achieve the desired effects at lower concentrations.
将来の方向性
There are several future directions for research involving 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride. One area of interest is its potential as a pain medication. Further research is needed to determine its efficacy and safety in this regard. Another area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride and its effects on various receptors.
Conclusion
In conclusion, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is a valuable tool for investigating various biological processes. Its broad range of effects on various receptors makes it a valuable tool for investigating the role of these receptors in various biological processes. Further research is needed to fully understand the potential of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride as a pain medication and treatment for psychiatric disorders.
合成法
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride involves the reaction of 3,4-dihydroquinoline with piperazine and acetyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYWCHGCIJVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2392835.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)







![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)

![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)
![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)